molecular formula C10H15NO3 B13612951 (R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B13612951
M. Wt: 197.23 g/mol
InChI Key: XNLFQEYMRQGUGF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst to ensure the selective formation of the ®-enantiomer. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.

    2,4-Dimethoxyphenethylamine: A related compound with a similar structure but different functional groups.

    N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

XNLFQEYMRQGUGF-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)OC

Origin of Product

United States

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